6-Mercaptopurine platinum

Description

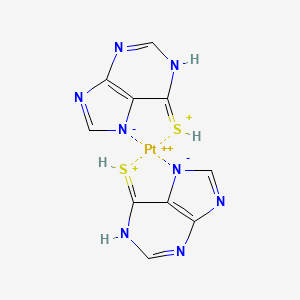

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20146-85-4 |

|---|---|

Molecular Formula |

C10H8N8PtS2+2 |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

platinum(2+);1H-purin-7-id-6-ylidenesulfanium |

InChI |

InChI=1S/2C5H4N4S.Pt/c2*10-5-3-4(7-1-6-3)8-2-9-5;/h2*1-2H,(H2,6,7,8,9,10);/q;;+2 |

InChI Key |

VDQDVOIUYXOUMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(C(=[SH+])N1)[N-]C=N2.C1=NC2=C(C(=[SH+])N1)[N-]C=N2.[Pt+2] |

Origin of Product |

United States |

Synthesis and Characterization of 6 Mercaptopurine Platinum Complexes

The synthesis of 6-mercaptopurine (B1684380) platinum complexes typically involves the reaction of a suitable platinum precursor, such as K2PtCl4 or K2PtCl6, with 6-mercaptopurine or its derivatives in a suitable solvent. researchgate.net The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and purity.

Molecular and Cellular Mechanism of Action of 6 Mercaptopurine Platinum Complexes

Interactions with Nucleic Acids and DNA Adduct Formation

The primary target for many platinum-based anticancer agents is DNA. The covalent binding of platinum complexes to DNA leads to the formation of various adducts that disrupt normal cellular processes.

Platinum Binding Sites on Purine (B94841) Bases within DNA (e.g., N7 of Guanine)

Platinum complexes exhibit a strong preference for binding to the nitrogen atoms of purine bases in DNA. The N7 atom of guanine (B1146940) is the most nucleophilic site in DNA and is particularly susceptible to platination. nih.goviupac.orgwku.edu This preference is due to its exposure in the major groove of the DNA double helix. nih.gov The N7 atom of adenine (B156593) also serves as a binding site, though to a lesser extent. iupac.org The coordination of platinum to these sites initiates the formation of various DNA adducts. Some platinum(II) complexes coordinate with 6-mercaptopurine (B1684380) via the S and N(7) donor atoms. researchgate.net

Formation of DNA Intra- and Inter-strand Crosslinks

Following initial monofunctional binding, platinum complexes can form a second covalent bond with another base, leading to the formation of crosslinks. These are categorized as either intrastrand or interstrand crosslinks.

Intrastrand crosslinks occur between two bases on the same DNA strand. springermedizin.defrontiersin.org These are the most common type of adducts formed by platinum drugs like cisplatin (B142131), accounting for a significant portion of DNA damage. nih.govnih.gov

Interstrand crosslinks (ICLs) form between bases on opposite DNA strands, effectively tethering the two strands together. nih.govnih.govrnceus.com While less frequent than intrastrand adducts, ICLs are particularly cytotoxic as they pose a significant block to DNA replication and transcription. frontiersin.orgnih.gov The formation of ICLs can cause substantial distortions in the DNA double helix. scielo.org.mx

The formation of both intra- and interstrand crosslinks by platinum complexes is a key mechanism of their cytotoxic action. nih.govrnceus.comthesciencein.org

Non-covalent DNA Binding Modes: Intercalation and Groove Binding

In addition to covalent binding, some 6-mercaptopurine platinum complexes can interact with DNA through non-covalent modes. These interactions, while less permanent than covalent adducts, can still influence DNA structure and function.

Intercalation: This mode involves the insertion of a planar molecule between the base pairs of the DNA double helix. Studies on certain bis-cyclometalated Pt(II) complexes with 6-mercaptopurine have suggested an intercalative binding mode. acs.orgnih.gov This is often supported by UV-vis spectroscopy and ethidium (B1194527) bromide displacement assays. nih.gov

Groove Binding: Molecules can also bind within the major or minor grooves of the DNA helix. tandfonline.com Some platinum(IV) supramolecular complexes have been shown to favor groove binding, as indicated by viscosity measurements where no significant change in DNA viscosity is observed upon binding. nih.govresearchgate.net Molecular docking studies have further supported groove binding as a possible interaction mode for 6-mercaptopurine with DNA. plos.org

| Binding Mode | Description | Supporting Evidence |

|---|---|---|

| Covalent Binding (Platination) | Formation of strong, covalent bonds between the platinum atom and DNA bases, primarily N7 of guanine. | Extensive research on platinum anticancer drugs. nih.goviupac.orgwku.edu |

| Intra-strand Crosslinks | Covalent links between two bases on the same DNA strand. | Major adducts formed by platinum drugs. nih.govnih.gov |

| Inter-strand Crosslinks | Covalent links between bases on opposite DNA strands. | Highly cytotoxic lesions that block DNA processes. nih.govnih.govrnceus.com |

| Intercalation | Insertion of the complex between DNA base pairs. | Observed in some bis-cyclometalated Pt(II) complexes. acs.orgnih.gov |

| Groove Binding | Interaction of the complex within the major or minor grooves of DNA. | Suggested for some Pt(IV) supramolecular complexes. nih.govresearchgate.netplos.org |

Influence on DNA Conformation and Helical Twists

The binding of platinum complexes to DNA can induce significant conformational changes. The formation of interstrand crosslinks, for example, can cause the double helix to bend and unwind. nih.gov The specific nature of the distortion, including the degree of bending and unwinding, can be influenced by the ligands attached to the platinum. nih.govplos.org The binding of cisplatin to B-DNA or Z-DNA results in different conformational changes, and the platinated regions can adopt a new conformation that is insensitive to salt conditions. ias.ac.in These alterations in DNA structure can affect the binding of proteins that recognize and repair DNA damage. plos.org

Impact on DNA Replication and Transcription Processes

A primary consequence of DNA adduct formation by platinum complexes is the inhibition of DNA replication and transcription. rnceus.comresearchgate.net The distorted DNA structure resulting from platination acts as a roadblock for DNA and RNA polymerases. nih.govaacrjournals.org This blockage of essential cellular processes ultimately leads to cell cycle arrest and apoptosis. rnceus.comnih.gov Studies have shown that platinum nanoparticles can inhibit DNA replication and affect the secondary structure of DNA. plos.org The cytotoxic effects of 6-mercaptopurine itself are partly due to its incorporation into DNA and RNA, leading to disruptions in these processes. nih.govconicet.gov.ar

Cellular Uptake and Intracellular Localization Mechanisms

For a platinum complex to reach its nuclear DNA target, it must first cross the cell membrane and navigate the intracellular environment. The cellular uptake of 6-mercaptopurine and its platinum complexes can occur through various mechanisms.

The uptake of 6-mercaptopurine itself can be a rapid process. nih.gov Studies on nanomedicine formulations of 6-mercaptopurine suggest that its uptake can be an energy-dependent active transport process. nih.gov The transport of free 6-mercaptopurine and its metabolites can be mediated by multidrug resistance-associated protein 4 (MRP4). nih.gov

Once inside the cell, platinum complexes must reach the nucleus to interact with DNA. The journey to the nucleus is not always direct. For instance, some platinum complexes have been observed to accumulate in lysosomes. researchgate.net The binding of platinum complexes to nanoparticles can facilitate their cellular internalization. rsc.org The intracellular concentration of the drug is a critical factor in its efficacy. Studies with other metal complexes of 6-mercaptopurine, such as those with gold, have shown that intracellular accumulation varies over time. researchgate.net The efficiency of intracellular accumulation of 6-mercaptopurine has been correlated with its cytotoxic effects. nih.gov

| Factor | Observation | Reference |

|---|---|---|

| Transport Mechanism | Can be an energy-dependent active process, potentially involving transporters like MRP4. | nih.gov |

| Intracellular Accumulation | Efficiency of accumulation correlates with cytotoxicity. | nih.gov |

| Subcellular Localization | Complexes may accumulate in specific organelles like lysosomes before reaching the nucleus. | researchgate.net |

| Formulation | Nanoparticle conjugation can enhance cellular uptake. | rsc.org |

Cell Cycle Perturbations Induced by this compound Complexes

Induction of Cell Cycle Arrest (e.g., S phase, G2/M phase)

6-Mercaptopurine (6-MP), a key component of the platinum complexes , is known to induce disruptions in the normal progression of the cell cycle, a critical process for cell division and proliferation. Research has demonstrated that 6-MP can cause an accumulation of cells in the S and G2/M phases of the cell cycle. nih.govresearchgate.net The S phase is characterized by DNA synthesis, while the G2/M phase is the final stage before cell division (mitosis). An arrest in these phases indicates that the drug interferes with DNA replication or the preparation for mitosis.

Specifically, studies on 6-MP have shown that it can lead to a delay in S-phase progression and an arrest in the G2/M phase. nih.gov This is supported by findings that the protein Cdc25A, which is necessary for the progression of the S phase, is decreased after treatment with 6-MP. nih.gov Furthermore, an increase in the phosphorylated, inactive form of the cdc2 protein, which is essential for the G2/M transition, has been observed, further confirming a G2/M arrest. nih.gov

Table 1: Effects of 6-Mercaptopurine and Related Platinum Complexes on Cell Cycle Phases

| Compound/Complex | Cell Line | Observed Effect | Reference |

| 6-Mercaptopurine (6-MP) | Rat neural progenitor cells | Accumulation of cells in S and G2/M phases. nih.gov | nih.gov |

| PtCl2(6mp)2 | B16 mouse melanoma cells | Induced cell cycle arrest in G0/G1 phase. researchgate.net | researchgate.net |

| PtCl4(dbtp)2 (a Pt(IV) complex) | B16 mouse melanoma cells | Induced cell cycle arrest in S-phase. researchgate.net | researchgate.net |

| Pyrazole-platinum(II) complexes | MCF-7 and MDA-MB-231 breast cancer cells | Accumulation of cells at the S and G2/M phases. tandfonline.com | tandfonline.com |

Mechanisms of Programmed Cell Death Induction

Programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. This compound complexes can trigger this process through various pathways, primarily apoptosis and senescence.

Apoptosis Induction Pathways (e.g., Mitochondria-Dependent Apoptosis)

Apoptosis, or programmed cell death, is a primary mechanism by which 6-mercaptopurine and its platinum complexes exert their anticancer effects. The mitochondria-dependent (or intrinsic) pathway of apoptosis is a key route activated by these compounds.

This pathway is initiated by cellular stress, leading to mitochondrial dysfunction. nih.gov This includes the depletion of ATP and the loss of the mitochondrial membrane potential. nih.gov A critical step in this process is the permeabilization of the outer mitochondrial membrane, which allows for the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov The release of cytochrome c triggers a cascade of events involving the activation of caspases, which are enzymes that execute the final stages of apoptosis, leading to cell death. mdpi.comnih.gov

Studies have shown that 6-mercaptopurine can decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, favoring apoptosis. frontiersin.org Platinum complexes, in general, are known to induce apoptosis. researchgate.net Specifically, gold(I) complexes containing 6-mercaptopurine derivatives have been shown to cause a strong pro-apoptotic effect and a significant loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. bohrium.com Furthermore, some platinum complexes have been found to upregulate the expression of the pro-apoptotic proteins BAK and BAX, which enhance the permeability of the outer mitochondrial membrane. nih.gov

Senescence Induction by Platinum Complexes

Cellular senescence is a state of irreversible growth arrest that can be induced by various stressors, including chemotherapy. nih.gov Platinum-based drugs are known to induce therapy-induced senescence (TIS) in cancer cells. nih.gov This process is characterized by hallmarks such as a prolonged growth arrest and is considered a tumor-suppressive mechanism. nih.gov

The induction of senescence by platinum compounds is often linked to extensive DNA damage. nih.gov This damage response can activate signaling pathways that lead to the expression of cell cycle inhibitors, ultimately causing the cell to enter a senescent state. nih.gov While direct evidence for senescence induction specifically by this compound complexes is still emerging, the known effects of both platinum agents and 6-mercaptopurine on DNA damage and cell cycle control suggest a high likelihood of their involvement in inducing senescence.

Modulation of Cellular Signaling Pathways

The cellular response to this compound complexes involves the modulation of key signaling pathways that control cell fate, including the p53 pathway.

Activation of p53 and Downstream Effectors

The p53 tumor suppressor protein is a critical regulator of cellular responses to stress, including DNA damage. rsc.orgfrontiersin.org Upon activation, p53 can orchestrate a variety of cellular outcomes, including cell cycle arrest and apoptosis. nih.govnih.gov

Treatment with 6-mercaptopurine has been shown to increase the levels of the phosphorylated (active) form of p53. nih.gov This activation of p53 leads to the transcriptional upregulation of its downstream target genes. One of the key downstream effectors of p53 is the protein p21, a cyclin-dependent kinase inhibitor that plays a crucial role in mediating cell cycle arrest. nih.govrsc.org Studies have demonstrated a significant overexpression of p21 at both the mRNA and protein levels following treatment with 6-MP. nih.gov

The activation of the p53 pathway is a common mechanism for many platinum-based anticancer drugs. rsc.org The DNA damage induced by these complexes often triggers the p53 response, leading to the accumulation of p53 and the subsequent activation of its downstream effectors, ultimately contributing to the drug's cytotoxic effects. rsc.org

Regulation of NF-κB Activity

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation. mdpi.comnih.gov Its activity is often dysregulated in cancer, contributing to tumor progression and resistance to chemotherapy. nih.gov The influence of this compound complexes on NF-κB is complex and appears to be highly dependent on the specific chemical structure and cellular context.

Research on 6-mercaptopurine itself has shown that it can possess inhibitory effects on the NF-κB pathway. In airway epithelial cells, 6-MP was found to strongly inhibit the phosphorylation of IκBα induced by TNFα, which is a key step in the activation of NF-κB. nih.gov This action attenuates the activity of NF-κB and leads to a reduction in the expression of proinflammatory cytokines and the mucin MUC5AC. nih.gov

However, the role of the metal center in the complex is crucial. Studies on gold(I) N-heterocyclic carbene complexes containing 6-mercaptopurine derivatives revealed that these complexes had a negligible effect on the activation of NF-κB. bohrium.com This suggests that the specific metal ion coordinated to 6-MP dictates the resulting complex's influence on this signaling pathway.

In the broader context of platinum-based chemotherapy, NF-κB activation is often identified as a key mechanism of resistance. nih.gov Many conventional chemotherapy drugs, including platinum agents, can inadvertently promote NF-κB activation, which in turn upregulates anti-apoptotic genes, helping cancer cells evade drug-induced cell death. nih.gov This has led to strategies aimed at inhibiting NF-κB to re-sensitize resistant cancer cells to treatment. qut.edu.au While direct studies on this compound complexes are limited, the known inhibitory potential of the 6-MP ligand on NF-κB presents a therapeutic rationale for its inclusion in platinum complexes to potentially counter this resistance mechanism.

| Key Finding | Pathway Component | Effect | Cell Type | Reference |

| 6-Mercaptopurine (6-MP) inhibits cytokine and mucin expression. | NF-κB | Inhibition of IκBα phosphorylation, attenuating NF-κB activity. | Airway epithelial cells (NCI-H292, MLE-12) | nih.gov |

| Gold(I)-6-MP derivative complexes show minimal anti-inflammatory effect. | NF-κB | Negligible effect on activation. | THP1-Blue™ NF-κB cells | bohrium.com |

| NF-κB activation is a mechanism of chemoresistance. | NF-κB | Promotes cancer cell survival against platinum drugs. | Various cancer cell lines | nih.gov |

Influence on Akt Pathway Activation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central node in regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers and a significant contributor to therapeutic resistance. oncotarget.comviamedica.pl

The activation of the Akt pathway is a well-documented mechanism of resistance to platinum-based drugs. viamedica.pl Overactive Akt signaling can decrease cellular sensitivity to cisplatin and other platinum agents, thereby compromising their therapeutic efficacy. ajol.info Consequently, the inhibition of the PI3K/Akt pathway has been shown to enhance the cytotoxic effects of platinum drugs and resensitize resistant cells. For example, combining the platinum drug lobaplatin (B1683953) with a PI3K/Akt pathway inhibitor can enhance its therapeutic effect and reduce drug resistance. viamedica.pl

| Research Finding | Pathway/Target | Observed Effect | Model System | Reference |

| 6-MP inhibits key metabolic checkpoints. | PI3K/mTOR | Inhibition of mTOR activity, leading to reduced cell viability. | Jurkat T cells | oncotarget.com |

| Platinum drug efficacy is linked to Akt signaling. | PI3K/Akt | Inhibition of the pathway enhances the effect of lobaplatin and reduces resistance. | Lung cancer cells | viamedica.pl |

| A platinum(II) complex of curcumin (B1669340) promotes apoptosis. | PTEN/PI3K/Akt | Upregulated PTEN expression and downregulated PI3K and Akt expressions. | Non-small cell lung cancer cells (A549) | ajol.info |

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a recognized mechanism of action for many anticancer agents, including platinum complexes. researchgate.net Cancer cells often exist in a state of increased intrinsic oxidative stress, making them particularly vulnerable to further ROS insults that can push them past a survival threshold and into apoptosis.

Research on platinum(IV) complexes, which act as prodrugs that are reduced to active platinum(II) species within the cell, demonstrates their capacity to induce significant oxidative stress. researchgate.net For instance, chlorambucil-platinum(IV) prodrugs have been shown to cause a notable production of ROS in HT29 colon cancer cells following treatment. researchgate.net This increase in ROS is associated with key downstream cellular events that promote cell death.

The accumulation of ROS can lead to the collapse of the mitochondrial membrane potential, a critical event in the initiation of the intrinsic pathway of apoptosis. researchgate.net Studies have confirmed that treatment with these platinum(IV) prodrugs substantially reduces the mitochondrial membrane potential in cancer cells. researchgate.net This mitochondrial dysfunction, coupled with the broader cellular damage caused by ROS, contributes to the activation of both intrinsic and extrinsic apoptosis pathways, ultimately leading to cell death. researchgate.net While direct studies on ROS generation by this compound complexes are not available, the established behavior of other platinum(IV) and platinum(II) complexes strongly suggests this is a probable and significant component of their cytotoxic mechanism. researchgate.net

| Complex Type | Key Cellular Event | Consequence | Cell Line | Reference |

| Chlorambucil-platinum(IV) prodrugs | Significant ROS production | Induction of oxidative stress | HT29 (colon) | researchgate.net |

| Chlorambucil-platinum(IV) prodrugs | Reduced mitochondrial membrane potential | Initiation of intrinsic apoptosis | HT29 (colon) | researchgate.net |

| Chlorambucil-platinum(IV) prodrugs | Activation of apoptosis markers | Induction of late apoptosis/necrosis | HT29 (colon) | researchgate.net |

Molecular Interactions of 6 Mercaptopurine Platinum Complexes with Biomolecules

Non-Covalent Interactions with DNA and RNA

While the covalent binding of platinum complexes to DNA is a well-established mechanism for many platinum-based drugs, non-covalent interactions also play a significant role in their biological activity. nih.gov These interactions, which include hydrogen bonding, electrostatic interactions, and van der Waals forces, are critical for the initial recognition and positioning of the complex before any covalent binding occurs. rsc.orgmdpi.com For 6-mercaptopurine (B1684380) platinum complexes, the purine-like structure of the 6-MP ligand can facilitate non-covalent associations with DNA and RNA.

Binding and Interaction with Proteins

Platinum complexes inevitably encounter a multitude of proteins in the biological milieu, and these interactions significantly influence their transport, distribution, and ultimate fate. nih.gov The binding can be either reversible or irreversible and can modulate the biological activity and toxicity of the complex.

Human Serum Albumin (HSA) Binding Studies

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary carrier for a wide variety of endogenous and exogenous compounds, including many drugs. bioinformaticsreview.com The binding of platinum complexes to HSA is a critical factor in their pharmacokinetics. Studies on 6-mercaptopurine itself have shown that it binds to HSA, primarily at Sudlow's site I, which is also known as the warfarin (B611796) binding site, located in subdomain IIA of the protein. nih.govnih.gov

This binding is influenced by hydrophobic and hydrophilic interactions. nih.gov The interaction of 6-MP with HSA has been shown to alter the secondary structure of the protein. nih.govnih.gov Displacement experiments, using markers specific for site I, have further confirmed the binding location of 6-MP. nih.gov While the binding of the 6-MP ligand to HSA is established, the interaction of the entire 6-mercaptopurine platinum complex would be more complex, involving contributions from both the platinum center and the ligands. The platinum moiety itself can form covalent bonds with amino acid residues, particularly those containing sulfur or nitrogen. rsc.org

Table 1: HSA Binding Characteristics of 6-Mercaptopurine

| Parameter | Observation | Reference |

|---|---|---|

| Binding Site | Sudlow's Site I (Subdomain IIA) | nih.govnih.gov |

| Effect on HSA | Alteration of secondary structure | nih.govnih.gov |

| Binding Confirmation | Displacement by Site I markers (e.g., warfarin, phenylbutazone) | nih.gov |

Interactions with Other Sulfur-Containing Biomolecules

Platinum(II) complexes exhibit a strong affinity for sulfur-donor ligands. researchgate.net This inherent reactivity means that this compound complexes are likely to interact with various endogenous sulfur-containing biomolecules, such as the amino acids cysteine and methionine, and the tripeptide glutathione (B108866) (GSH). researchgate.netresearchgate.net GSH is present in high concentrations within cells and plays a crucial role in detoxification processes.

Effects on Protein Conformation and Activity

The binding of a this compound complex to a protein can induce significant changes in the protein's three-dimensional structure. rsc.org Such conformational changes can, in turn, alter the protein's biological function. Techniques like circular dichroism (CD) and 3D fluorescence spectroscopy are often employed to study these structural alterations. nih.govrsc.org

For instance, the binding of 6-MP to HSA has been shown to cause changes in its secondary structure. nih.gov When a platinum complex binds to an enzyme, it can either inhibit or, less commonly, enhance its catalytic activity. The binding can occur at the active site, directly blocking substrate access, or at an allosteric site, inducing a conformational change that affects the active site's geometry. rsc.orgresearchgate.net Given the reactivity of platinum complexes, particularly towards histidine, cysteine, and methionine residues, they have the potential to disrupt the function of a wide range of proteins and enzymes. rsc.orgresearchgate.netresearchgate.net For example, 6-mercaptopurine has been observed to affect mitochondrial morphology and function, potentially through interference with coenzyme A, a sulfur-containing molecule essential for numerous metabolic processes. nih.gov

Interactions with Model Biological Membranes and Lipids

The plasma membrane acts as a selective barrier that controls the entry and exit of substances from a cell. khanacademy.org For a drug to exert its effect on intracellular targets, it must first traverse this lipid bilayer. The interaction of a drug with the cell membrane is therefore a critical step. Model biological membranes, such as liposomes and lipid monolayers, are valuable tools for studying these interactions in a controlled environment. nih.govnih.gov

The physicochemical properties of a this compound complex, such as its lipophilicity, charge, and size, will govern its ability to interact with and cross biological membranes. nih.gov The lipid composition of the membrane also plays a crucial role. mdpi.com Interactions can range from superficial adsorption on the membrane surface to intercalation within the lipid bilayer, and ultimately, transport across the membrane. These interactions can be studied using various biophysical techniques to understand how the complex might be internalized by cells. The structure of the membrane itself is a fluid mosaic of lipids and proteins, and the introduction of a platinum complex could potentially perturb this structure, affecting membrane fluidity and the function of embedded proteins. khanacademy.orgmdpi.com

Advanced Research in 6 Mercaptopurine Platinum Complex Design and Delivery Systems

Design of Novel Platinum(II) and Platinum(IV) Complexes with Purine-Mimetic Ligands

The development of novel platinum(II) and platinum(IV) antitumor agents is a significant area of research aimed at overcoming the limitations of current platinum-based drugs, such as toxicity and drug resistance. nih.govlau.edu.lb Scientists are synthesizing and characterizing new platinum complexes with purine-mimetic ligands to create compounds with superior cytotoxicity and selectivity against cancer cells.

One study focused on a novel platinum(II) complex, 47OMESS(II), and its platinum(IV) derivative, 47OMESS(IV). nih.gov These complexes demonstrated significantly higher activity—7 to 20 times more—than existing treatments against lung, breast, and melanoma cancer cells, as well as mesenchymal cells. nih.gov Notably, the platinum(IV) derivative, 47OMESS(IV), showed a 17 to 22-fold greater selectivity for cancerous cells over non-cancerous ones. nih.gov Cellular uptake experiments suggested that these complexes primarily enter cells through active transport. nih.gov

Another research effort investigated the anti-neoplastic properties of new Pt(II) and Pt(IV) complexes on the A549 lung cancer cell line. lau.edu.lb The findings indicated that these complexes selectively reduce the viability of lung cancer cells. The uptake of these complexes into the cells appears to be a time-dependent active transport process, with the Pt(II) complex being transported at a higher rate and concentration. lau.edu.lb Further analysis revealed that these complexes induce apoptosis, or programmed cell death, through an intrinsic pathway, which involves the production of free radicals and subsequent DNA damage. lau.edu.lb

The coordination behavior of different ligands with Pt(II) and Pt(IV) is also being explored to create complexes suitable for conjugation with biomolecules. researchgate.net For example, researchers have studied the interaction of 2-(2-pyridin-2-ylmethylamino)acetic acid and 4-(2-pyridin-2-ylmethylamino)benzoic acid with platinum. researchgate.net Depending on the ligand, the resulting complexes exhibit different coordination modes, with some leaving a free carboxylic acid group that can be used for attachment to other molecules. researchgate.net

The synthesis of platinum complexes stabilized by abnormal/mesoionic C4-bound dicarbenes has also been reported. rsc.org These Pt(II) complexes can be converted to their corresponding Pt(IV) complexes through reactions with oxidizing agents. rsc.org

Table 1: Comparison of Novel Platinum Complexes

| Complex | Type | Key Findings | Reference |

|---|---|---|---|

| 47OMESS(II) & 47OMESS(IV) | Platinum(II) and Platinum(IV) | 7-20 times more active than current treatments; 47OMESS(IV) is 17-22 times more selective for cancer cells. | nih.gov |

| Novel Pt(II) and Pt(IV) Complexes | Platinum(II) and Platinum(IV) | Selectively reduce lung cancer cell viability; induce apoptosis via an intrinsic pathway. | lau.edu.lb |

| Platinum complexes with pyridin-ylmethylamino acids | Platinum(II) and Platinum(IV) | Different coordination behaviors allow for potential conjugation to biomolecules. | researchgate.net |

| Platinum complexes with dicarbene ligands | Platinum(II) and Platinum(IV) | Synthesis of stable Pt(II) and Pt(IV) complexes with abnormal dicarbene ligands. | rsc.org |

Development of Photoactivatable Platinum-Mercaptopurine Complexes

Photoactivatable platinum complexes represent a promising strategy in cancer therapy, offering the potential for targeted treatment with reduced side effects. imperial.ac.uknih.gov These compounds remain inactive and non-toxic until they are activated by a specific wavelength of light, allowing for precise control over their therapeutic action. imperial.ac.uk

The core concept behind these "pro-drugs" is to trigger their cytotoxic effects only within a localized, irradiated area, thereby sparing healthy tissue. imperial.ac.ukresearchgate.net Research in this area is focused on designing platinum(II) and platinum(IV) complexes that can be activated by light to become potent anti-cancer agents. nih.govfrontiersin.org

One approach involves the development of platinum(IV) complexes that are resistant to cellular reduction in the dark but can be rapidly reduced to their active Pt(II) form upon light exposure. nih.govresearchgate.net For example, diazido-Pt(IV) complexes have shown to be stable and have low toxicity in the absence of light. However, when irradiated, they become highly cytotoxic, effectively killing cancer cells. researchgate.net

Another strategy involves the use of platinum(II) salphen complexes, which have been selected for their unique photophysical properties. imperial.ac.uk Researchers have identified lead candidates that are non-toxic in the dark but exhibit significant cytotoxicity when exposed to light. imperial.ac.uk The mechanism of action for these photoactivatable drugs can vary, including photoreduction, photo-uncaging, and photodissociation, all of which lead to the generation of an active form of the platinum(II) species upon irradiation. nih.gov

The ligands attached to the platinum center play a crucial role in the function and activity of these photoactivatable prodrugs. frontiersin.org By modifying the ligands, scientists can fine-tune the photochemical and photoactive properties of the complexes. For instance, some complexes have been designed to act as both a Pt(II) anticancer drug and a histone deacetylase inhibitor upon photoactivation. frontiersin.org

Recent efforts have also focused on developing platinum complexes that can be activated by red or near-infrared (NIR) light, which can penetrate deeper into tissues. nih.gov This is achieved by conjugating a red-light-absorbing molecule to an inert Pt(IV) complex. nih.gov

Supramolecular Chemistry Approaches for Platinum-Purine Complex Assembly

Supramolecular chemistry is providing innovative tools for the design of novel platinum-based therapeutics and drug delivery systems. nih.govnih.gov By utilizing principles of host-guest chemistry and self-assembly, researchers are creating supramolecular platinum complexes with the potential to overcome challenges associated with conventional platinum drugs. nih.gov

These approaches can lead to the formation of a variety of structures, from small host-guest complexes to larger metallosupramolecules and nanoparticles. nih.gov The self-assembly of platinum complexes can be driven by various non-covalent interactions, including hydrogen bonding and π-π stacking. bohrium.comrsc.org

For instance, organoplatinum(IV) complexes with hydrogen bond donors can self-assemble into predictable supramolecular structures such as dimers, polymers, or sheets. bohrium.com The introduction of different functional groups, such as amides or carboxylic acids, can lead to diverse and sometimes unusual supramolecular architectures. bohrium.com

In another example, a water-soluble platinum(II) terpyridyl complex, when conjugated with a glucose moiety, was able to self-assemble into nanoparticles in a physiological medium. rsc.org These nanoparticles could be taken up by cancer cells and then transform into other superstructures within the cellular compartments, ultimately leading to cell death. rsc.org

The use of fatty acid-like platinum(IV) prodrugs is another area of interest in supramolecular chemistry. nih.gov These Pt(IV) complexes are more inert than their Pt(II) counterparts and can be designed to self-assemble into nanotherapeutics. nih.gov

The dynamic nature of these supramolecular assemblies can also be harnessed for therapeutic benefit. For example, ligand exchange on Pt(II) acetylide complexes has been used to create switchable cyclic structures, helicates, and linear polymers, allowing for reversible structural changes. semanticscholar.org This dynamic behavior could potentially be used to control the size and shape of nano- or micrometer-sized particles. semanticscholar.org

Nanoparticle-Based Drug Delivery Systems for 6-Mercaptopurine (B1684380) Platinum Complexes

Nanotechnology is revolutionizing the delivery of platinum-based anticancer drugs, including those complexed with 6-mercaptopurine. nih.govjddtonline.info Nanocarriers offer a promising strategy to enhance the therapeutic efficacy of these drugs while mitigating their side effects. frontiersin.org By encapsulating or conjugating platinum complexes with nanoparticles, researchers aim to improve drug solubility, prolong circulation time, and achieve targeted delivery to tumor tissues. jddtonline.infofrontiersin.org

Polymeric micelles have emerged as effective nanocarriers for platinum drugs due to their biocompatible and tunable nature. tandfonline.comresearchgate.net These nano-assemblies typically consist of a drug-loaded core and a protective hydrophilic shell, which allows them to accumulate selectively in solid tumors. tandfonline.comresearchgate.net

Cisplatin-loaded polymeric micelles, such as NC-6004, have been developed using self-assembling block copolymers of PEG-b-poly(L-glutamic acid). tandfonline.com These micelles are designed to maintain their structure in the bloodstream, which helps in avoiding rapid clearance and enhances drug delivery to the tumor. tandfonline.com Clinical trials with NC-6004 have shown reduced nephrotoxicity compared to free cisplatin (B142131). frontiersin.org

Polymeric nanoparticles have also been explored for the delivery of platinum(IV) prodrugs. researchgate.net One study developed a mitochondria-targeted Pt(IV)-prodrug of cisplatin delivered in a biocompatible polymeric nanoparticle, which resulted in significantly higher activity than cisplatin alone. researchgate.net

Hydrogels, which are three-dimensional polymer networks, are also being investigated as delivery systems for platinum-based drugs. nih.gov They can provide controlled and sustained release of the drug at the tumor site. The release of the drug from the hydrogel can be triggered by various stimuli, such as pH or temperature. nih.gov

Inorganic nanoparticles, such as magnetic nanoparticles and silica-based nanocarriers, offer unique advantages for the delivery of platinum drugs. researchgate.net

Magnetic nanoparticles (MNPs) are of particular interest due to their potential for targeted drug delivery using an external magnetic field. aip.orgmdpi.com This "magnetic guidance" can help concentrate the drug at the tumor site, minimizing systemic exposure. mdpi.com MNPs can be functionalized and loaded with platinum complexes, and their release can be controlled. mdpi.comsemanticscholar.org For example, researchers have developed a strategy to covalently bind novel Pt(II) complexes to iron oxide nanoparticles, which facilitates their cellular internalization. semanticscholar.org

Silica-based nanocarriers , especially mesoporous silica (B1680970) nanoparticles (MSNs), are also widely studied due to their stability, biocompatibility, and high surface area for drug loading. nih.govsemanticscholar.org MSNs can be designed for the controlled release of platinum drugs. For instance, one study involved covalently conjugating 6-mercaptopurine to the surface of mercapto-modified MSNs and then loading cisplatin into the pores. dovepress.com This system was designed for the targeted nano-releasing of both drugs. dovepress.com Another approach involves loading platinum(IV) prodrugs into MSNs, which can then be released inside cancer cells upon reduction to the active Pt(II) form. researchgate.net

Table 2: Nanocarrier-Based Delivery Systems

| Nanocarrier Type | Key Features | Examples | References |

|---|---|---|---|

| Polymeric Micelles | Biocompatible, tunable, tumor targeting | NC-6004 (cisplatin-loaded) | frontiersin.orgtandfonline.com |

| Polymeric Nanoparticles | Delivery of prodrugs, targeted delivery | Mitochondria-targeted Pt(IV)-prodrug NP | researchgate.net |

| Hydrogels | Controlled and sustained release | Gelatin hydrogels, Polypeptide hydrogels | nih.gov |

| Magnetic Nanoparticles | Magnetic targeting, controlled release | Pt-tethered iron oxide nanoparticles | semanticscholar.org |

| Silica Nanocarriers | High stability, large surface area, controlled release | MSNS-6MP/CDDP, SBA-15 with Pt(IV) conjugates | semanticscholar.orgdovepress.com |

Nanoscale coordination polymers (NCPs) represent a class of materials constructed from metal ions and bridging ligands that can be engineered for controlled drug release. acs.org These materials can be designed to be degradable, allowing for the sustained release of therapeutic agents. acs.org

One strategy involves the formulation of highly degradable nanoparticles based on Pt-containing NCPs. acs.org To prevent rapid dissolution and control the release of the platinum species, these NCPs can be encapsulated in shells of amorphous silica. acs.org In vitro studies have demonstrated the anticancer efficacy of these silica-coated Pt-based NCPs. acs.org

The development of therapeutic coordination polymers (TCPs) that are non-porous and constructed from biocompatible components is another promising approach. nih.gov In these systems, the drug is an integral part of the material, and the release rate can be tuned by altering the strength of the metal-ligand bonds. nih.gov This degradation-controlled release mechanism offers a high drug loading capacity and tailorable, zero-order release kinetics. nih.gov

For instance, NCPs have been constructed from Tb3+ ions and a Pt(IV) complex, c,c,t-(diamminedichlorodisuccinato)Pt(IV) (DSCP), as the bridging ligand. acs.org These nanoparticles can be stabilized with silica shells to control the release of the DSCP. Once inside cancer cells, the released DSCP can be reduced to the active Pt(II) species. acs.org

Targeted Delivery Strategies for Enhanced Efficacy

The therapeutic efficacy of 6-mercaptopurine platinum complexes is significantly enhanced through the use of targeted delivery systems. These strategies aim to increase the concentration of the drug at the tumor site, thereby improving anticancer effects while minimizing systemic toxicity. Research has focused on various nanocarriers that exploit the unique pathophysiology of tumors, such as the enhanced permeability and retention (EPR) effect, or that actively target cancer cells through specific ligands.

Nanoparticle-Based Delivery Systems

Nanoparticles serve as versatile platforms for the targeted delivery of anticancer agents. Mesoporous silica nanoparticles (MSNs), in particular, have been investigated for their high surface area, tunable pore size, and excellent biocompatibility, making them suitable for drug delivery.

One notable strategy involves covalently conjugating 6-mercaptopurine (6MP) onto the surface of mercapto-modified MSNs to form a carrier system (MSNS-6MP). This nanostructure is then loaded with a platinum compound, such as cisplatin (CDDP), into its surface pores, creating a tumor-targeting nano-releasing system designated as MSNS-6MP/CDDP. This design allows for the specific co-delivery of both therapeutic agents. The release of the platinum compound is pH-dependent, with a more favorable release profile in the acidic tumor microenvironment (pH 5.5) compared to the physiological pH of blood (pH 7.4), suggesting a tumor-targeting release mechanism. Furthermore, the system is designed to be stable in blood circulation, releasing almost no 6MP in rat serum, ensuring the payload is delivered intact to the tumor tissue.

| Nanoparticle System | Component | Diameter (nm) | Surface Pore Diameter (nm) | Key Feature |

|---|---|---|---|---|

| MSNS-6MP | 6-mercaptopurine surfaced MSNS | 77-115 | ~1.5 | Designed for loading cisplatin. |

| MSNS-6MP/CDDP | Cisplatin loaded into MSNS-6MP | 98-115 | ~1.3 | pH-sensitive release of cisplatin in tumor microenvironment. |

Other nanoparticle systems have also been explored for 6-mercaptopurine delivery, which could be adapted for a platinum complex. These include biodegradable poly(lactide-co-glycolide) (PLGA) nanomedicines prepared by a double-emulsion solvent evaporation method and chitosan-dispersed gold nanoparticles (AuNPs). The PLGA system demonstrated an ability to improve the solubility and intestinal absorption of 6-MP. Chitosan-based nanoparticles loaded with 6-MP and subsequently assembled with AuNPs showed high encapsulation efficiency and enhanced cytotoxicity against breast cancer cell lines.

Liposomal Formulations

Liposomes are another prominent drug delivery system that can encapsulate therapeutic agents, protecting them from degradation and controlling their release. Liposomal formulations of 6-mercaptopurine have been developed to overcome the drug's poor water solubility and variable oral absorption. Using a thin-film hydration technique, both neutral and positively charged liposomes have been prepared to encapsulate 6-MP.

These formulations enhance the cytotoxic response in cancer cells. For instance, positively charged liposomes loaded with 6-MP showed a lower IC50 value against HepG2, HCT116, and MCF-7 cancer cells compared to the free drug. The characteristics of these liposomes, such as size and entrapment efficiency, are critical for their function as a delivery vehicle. This liposomal technology could be a viable strategy for delivering a combined this compound agent, potentially improving its pharmacokinetic profile and tumor accumulation.

| Formulation Code | Liposome Type | Average Size (nm) | Polydispersity Index (PDI) | Key Finding |

|---|---|---|---|---|

| F1 | Positively Charged (Medicated) | 574.67 ± 37.29 | Lower than neutral liposomes | Showed the lowest IC50 against HepG2, HCT116, and MCF-7 cancer cells. |

| F2 | Neutral (Medicated) | 660.47 ± 44.32 | Higher than charged liposomes | Higher entrapment efficiency compared to charged formulations. |

| F3 | Positively Charged (Non-medicated) | 429.47 ± 24.79 | Lower than neutral liposomes | Control formulation. |

| F4 | Neutral (Non-medicated) | 538.80 ± 49.73 | Higher than charged liposomes | Control formulation. |

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates represent a highly targeted approach, combining the specificity of a monoclonal antibody with the cytotoxic power of a payload. This strategy could be applied to a this compound complex, where the antibody is chosen to target a specific antigen overexpressed on the surface of cancer cells. This would direct the cytotoxic agent precisely to the tumor, offering a high degree of selectivity. While specific ADCs for a this compound payload are still in early research, the principle has been established with other platinum compounds and various cytotoxic agents, particularly in the context of platinum-resistant cancers. The development of ADCs for gynecologic cancers, for example, has accelerated, providing a framework for future research into novel payloads like a this compound complex.

Compound Table

| Compound Name | Abbreviation |

|---|---|

| 6-Mercaptopurine | 6-MP |

| Cisplatin | CDDP |

Computational and Theoretical Investigations of 6 Mercaptopurine Platinum Chemistry

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of 6-mercaptopurine (B1684380) platinum complexes at the atomic level. These computational methods, particularly ab initio calculations and density functional theory (DFT), provide deep insights into the electronic structure and the nature of the chemical bonds formed between the platinum metal center and the 6-mercaptopurine (6-MP) ligand.

Theoretical investigations on related systems, such as 6-mercaptopurine interacting with metal clusters, have been performed using the B3LYP functional with basis sets like 6-311++G**//LANL2DZ. nih.gov Such studies optimize the geometries of the complexes to find the most stable configurations. nih.gov Analysis of these structures reveals that 6-mercaptopurine can coordinate with a metal atom through its sulfur or nitrogen atoms, forming strong chemical bonds. nih.gov For instance, in studies of 6-MP with silver clusters, the formation of a strong Ag-S chemical bond was identified in the most stable configuration. nih.gov The bond length between the sulfur atom and the carbon at the 6th position of the purine (B94841) ring (S-C6) is often observed to lengthen upon coordination with the metal. nih.gov

Similarly, quantum chemical calculations on platinum adducts with guanine (B1146940), a molecule structurally related to 6-mercaptopurine, show that the platinum atom typically coordinates with the N7 atom of the purine ring. mdpi.com In a model [Pt(NH₃)₂(guanine)]²⁺ complex, the Pt-N bond length was calculated to be 2.004 Å. mdpi.com These studies evaluate binding energies and determine the most probable structures, elucidating how the electronic properties of the ligand and metal influence the stability and geometry of the final complex. mdpi.com The analysis of molecular orbitals and density of states (DOS) further clarifies the nature of the metal-ligand bond, confirming the overlap of atomic orbitals and the formation of a stable chemical bond. nih.gov

Table 1: Selected Bond Lengths in Metal-Ligand Complexes from Theoretical Studies

| Complex/Configuration | Interacting Atoms | Bond Length (Å) |

|---|---|---|

| [Pt(NH₃)₂(guanine)]²⁺ | Pt – N7 | 2.004 |

| 6-MP with Ag₈ Cluster (C2) | S(10) – C(6) | 1.688 |

| 6-MP with Ag₈ Cluster (C1) | N(3) – Ag(10) | 2.449 |

| 6-MP with Ag₈ Cluster (C3) | N(3) – Ag(10) | 2.407 |

Molecular Dynamics Simulations of Complex-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and their interactions over time. mdpi.com For 6-mercaptopurine platinum complexes, MD simulations can elucidate how these compounds interact with biological macromolecules, such as DNA and proteins, providing a dynamic view that is inaccessible through experimental techniques alone. mdpi.comtandfonline.com These simulations solve Newton's equations of motion for all atoms in the system, generating trajectories that reveal conformational changes, binding events, and the stability of the complex-biomolecule adduct. mdpi.com

MD simulations have been used to investigate the interaction of 6-mercaptopurine with DNA. tandfonline.com One study focused on the interaction between 6-MP and G-quadruplex DNA, d(TGGGGT)₄, revealing that the incorporation of the drug can cause local distortions and destabilize the G-quadruplex structure. tandfonline.com Such simulations provide detailed information on the structural parameters, hydrogen bonding patterns, and stacking interactions that govern the binding process. tandfonline.com By analyzing the trajectories, researchers can understand how the platinum complex might alter the structure and function of its biological target.

The insights gained from MD simulations are crucial for drug design, as they can predict the kinetic and thermodynamic properties of a drug-target interaction. researchgate.net The simulations can highlight the key forces driving the binding, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net This detailed understanding of the dynamic behavior of the this compound complex at its target site is essential for explaining its mechanism of action and for the rational design of more effective therapeutic agents. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a robust quantum mechanical method extensively used to investigate the stability and reaction mechanisms of chemical systems, including metal complexes like this compound. nih.govrsc.orgresearchgate.net DFT calculations can accurately predict various properties, such as interaction energies, electronic structures, and the preferred binding sites of molecules. nih.govrsc.org

DFT studies have been employed to explore the interaction of 6-mercaptopurine with various surfaces and nanocages, which can serve as models for understanding its coordination chemistry and stability. nih.govrsc.orgnih.gov For example, the adsorption of 6-MP onto Cu/Zn-doped boron nitride nanocages was studied to assess their potential as drug delivery systems. nih.gov These calculations determined that the adsorption is energetically favorable and that the drug can bind through either its sulfur or nitrogen atoms, with the sulfur configuration being more stable. nih.gov

Furthermore, DFT is used to analyze quantum mechanical descriptors that shed light on the reactivity and stability of the complex. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are key indicators. nih.gov For instance, in a study comparing the neutral forms of 6-mercaptopurine and 6-thioguanine, the E-HOMO values in the gas phase were calculated to be -5.74 eV and -5.50 eV, respectively. nih.gov Such parameters help in understanding the electron-donating or accepting capabilities of the molecule. The interaction and binding energies calculated through DFT provide a quantitative measure of the stability of the complex. In a study of 6-MP on an aluminum (111) surface, the interaction energy was found to be -1.64 eV, indicating a strong and stable adsorption. nih.govrsc.orgresearchgate.net These theoretical findings are crucial for predicting the behavior and stability of this compound complexes in different chemical environments.

Table 2: Interaction Energies from DFT Studies

| System | Interaction Energy (eV) |

|---|---|

| 6-Mercaptopurine with Al (111) surface | -1.64 |

| 6-Thioguanine with Al (111) surface | -1.79 |

Docking Simulations for Biomolecular Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as a this compound complex, will bind to the active site of a biological target like DNA or a protein. nih.govnih.gov The process involves a search algorithm that generates numerous possible binding poses of the ligand within the target's binding site, followed by a scoring function that estimates the binding affinity for each pose. nih.gov

The interaction of 6-mercaptopurine with calf thymus DNA has been investigated using molecular docking to decipher its binding mode. nih.gov The results of such simulations can reveal the minimum energy conformation of the drug-DNA complex and quantify the binding energy. nih.gov For 6-mercaptopurine and DNA, docking studies predicted a minimum energy conformation with a binding energy of -119.67 kJ/mol. nih.gov This information, combined with experimental data, confirmed a non-intercalative, groove-binding or electrostatic mode of interaction. nih.gov

Docking simulations are crucial for identifying key interacting amino acid residues or nucleotide bases that stabilize the complex. nih.gov The validation of a docking procedure is an essential step, often performed by re-docking a known co-crystallized ligand into the active site to ensure the method can accurately reproduce the experimental binding mode. nih.gov For novel compounds like this compound, docking simulations serve as an invaluable predictive tool to screen potential biological targets and to generate hypotheses about their mechanism of action, guiding further experimental validation.

Multi-scale Modeling Approaches in Platinum Nanoparticle Research

The behavior of platinum-based systems, especially at the nanoscale, often involves complex processes that span multiple length and time scales. nih.govnih.gov Multi-scale modeling is a computational strategy that integrates different theoretical methods, each suited for a specific scale, to provide a comprehensive understanding of the system's behavior. chemrxiv.orgresearchgate.netfrontiersin.org This approach is particularly relevant for studying platinum nanoparticles that could be functionalized with 6-mercaptopurine for applications like drug delivery. nih.gov

A typical multi-scale model might combine quantum mechanical methods like DFT with classical methods such as molecular dynamics (MD) and even larger-scale continuum models. chemrxiv.orgresearchgate.net For instance, DFT calculations can be used to accurately describe the electronic structure and chemical reactions at the surface of a platinum nanoparticle, while MD simulations using force fields (like ReaxFF) can model the larger-scale dynamics and structural evolution of the nanoparticle over longer time periods. chemrxiv.orgresearchgate.net

Research into the oxidation of platinum nanoparticles has utilized a multi-step approach combining ReaxFF, other force fields, and DFT calculations. chemrxiv.orgresearchgate.net These models can predict how oxygen interacts with and penetrates the nanoparticle, and how this affects the electronic structure, such as the Pt-5d and O-2p projected density of states. chemrxiv.orgresearchgate.net In the context of drug delivery, a multi-scale framework would incorporate the hydrodynamic interactions of the nanoparticle in the bloodstream, its adhesion to cell surfaces, and the molecular-level interactions with target biomolecules. nih.govnih.gov This integrated approach is essential for the rational design of advanced platinum-based nanomaterials and for predicting their performance in complex biological environments. chemrxiv.orgresearchgate.net

Preclinical Combination and Synergistic Strategies with 6 Mercaptopurine Platinum Complexes

Combinatorial Approaches with Other Anticancer Agents

Combining therapeutic agents is a cornerstone of modern oncology, with the goal of achieving synergy, where the combined effect is greater than the sum of the individual effects. nih.gov This approach can allow for lower doses of each agent, potentially reducing toxicity while enhancing antitumor activity. Research into 6-mercaptopurine (B1684380) platinum complexes explores their potential in combination with both conventional chemotherapeutics and natural compounds.

The primary mechanism of action for platinum-based drugs like cisplatin (B142131) is the formation of adducts with DNA, which obstructs DNA replication and transcription, ultimately leading to cell death. mdpi.commdpi.com 6-Mercaptopurine, an antimetabolite, disrupts purine (B94841) biosynthesis and can be incorporated into DNA and RNA, causing cytotoxicity. nih.govnih.gov The combination of a 6-mercaptopurine platinum complex with other DNA-damaging agents is predicated on the hypothesis of multi-faceted attacks on DNA integrity and repair mechanisms.

While research on a dedicated 6-mercaptopurine-platinum complex is nascent, studies on combining 6-mercaptopurine with platinum agents or other antimetabolites like methotrexate provide a strong rationale for this approach. Maintenance therapy for acute lymphoblastic leukemia (ALL), for instance, often combines 6-mercaptopurine and methotrexate. nih.govhaematologica.org Methotrexate can increase the plasma concentrations of 6-mercaptopurine, and both agents inhibit nucleotide synthesis, enhancing the incorporation of 6-MP's cytotoxic metabolites into DNA. drugs.comresearchgate.net

Furthermore, preclinical studies have shown that 6-mercaptopurine can effectively kill BRCA-defective cancer cells, including those that have developed resistance to cisplatin. nih.gov This suggests that a this compound complex could have a unique activity profile, potentially being effective in tumors that have become refractory to conventional platinum-based chemotherapy. Early studies on a synthesized platinum complex of 6-mercaptopurine, Pt(MP)2·H2O, showed that while it possessed antitumor activity, it was somewhat less potent than the parent 6-mercaptopurine molecule under the same conditions. nih.gov This highlights the complexity of drug design, where the combination of two active moieties does not always lead to enhanced activity and underscores the need for further structural optimization and mechanistic studies.

| Agent Combination | Rationale for Synergy | Key Preclinical Findings | Cancer Model |

|---|---|---|---|

| 6-Mercaptopurine + Methotrexate | Inhibition of purine de novo synthesis by both agents, and MTX-induced increase in 6-MP plasma concentration. drugs.comresearchgate.net | Cornerstone of maintenance therapy; crucial for achieving long-term remission. nih.govhaematologica.org | Acute Lymphoblastic Leukemia (ALL) |

| 6-Mercaptopurine (in sequence with Cisplatin) | 6-MP demonstrates efficacy in cells that have acquired resistance to cisplatin. nih.gov | 6-MP was found to selectively kill BRCA-defective cells, even after they acquired resistance to cisplatin. nih.gov | BRCA-defective tumors (Xenograft models) |

| Pt(MP)2·H2O (this compound Complex) | Combine the DNA-damaging properties of platinum with the antimetabolite action of 6-MP. | Demonstrated marked anti-tumor activity, although somewhat less than the parent 6-MP alone in the specific model tested. nih.gov | L-1210 Lymphoid Leukemia (in mice) |

There is growing interest in combining conventional chemotherapeutics with natural products to enhance efficacy and reduce side effects. mdpi.com Polyphenols such as curcumin (B1669340) (from turmeric) have been studied for their pleiotropic effects, including anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov

Preclinical research has extensively documented the synergistic effects of combining curcumin with cisplatin. Studies have shown that this combination can more effectively inhibit cancer cell growth, induce apoptosis, and prolong survival in animal models of lung and ovarian cancer compared to cisplatin alone. mdpi.com The proposed mechanisms include the downregulation of pathways associated with proliferation and drug resistance. mdpi.com While direct studies combining a this compound complex with natural products are not yet widely reported, the strong evidence for synergy between platinum agents and compounds like curcumin provides a compelling basis for future investigation. Such a combination could potentially leverage the multiple anticancer mechanisms of polyphenols to sensitize cancer cells to the cytotoxic effects of the platinum complex. nih.gov

Strategies to Overcome Acquired Drug Resistance in Preclinical Models

A major challenge in cancer therapy is the development of acquired drug resistance, where tumors that initially respond to treatment eventually regrow and become non-responsive. mdpi.comxtalks.com For platinum-based drugs, resistance mechanisms are complex and can include reduced drug accumulation inside the cell, increased detoxification by molecules like glutathione (B108866), enhanced DNA repair processes, and evasion of apoptosis. nih.gov

The development of novel platinum complexes is a key strategy to circumvent these resistance mechanisms. viamedica.plnih.gov A this compound complex could theoretically overcome resistance in several ways:

Alternative Mechanism of Action: By incorporating the antimetabolite 6-MP, the complex has a dual mechanism of action. If a cell becomes resistant to platinum-induced DNA cross-links, it may still be susceptible to the disruption of purine metabolism by 6-MP.

Efficacy in Resistant Phenotypes: Preclinical data shows that 6-mercaptopurine is effective against cancer cells that have acquired resistance to cisplatin. nih.gov This inherent activity could be a significant advantage for a complex containing 6-MP.

Modulation of Cellular Pathways: Targeting signaling pathways that contribute to resistance, such as the STAT3 pathway, is another promising approach. nih.gov Combining STAT3 inhibitors with platinum agents has been shown to reverse resistance, and future studies could explore whether a this compound complex could intrinsically modulate such survival pathways.

| Resistance Mechanism to Platinum Drugs | Potential Strategy Involving 6-MP Platinum Complex | Supporting Evidence/Rationale |

|---|---|---|

| Increased DNA Repair | The complex may introduce forms of DNA damage that are not easily repaired by the cell's existing machinery. | Novel platinum complexes are designed to create different types of DNA adducts. nih.gov |

| Reduced Drug Accumulation/Increased Efflux | The unique chemical structure of the complex might alter its recognition by cellular influx and efflux transporters. nih.gov | Modifying the ligands on a platinum complex can change its cellular uptake properties. |

| Increased Detoxification (e.g., by Glutathione) | The complex may be less susceptible to inactivation by intracellular detoxifying molecules. | Preventing the formation of the glutathione-platinum complex can reverse resistance. nih.gov |

| Apoptosis Evasion | The dual mechanism of action could trigger cell death through multiple pathways, making it harder for the cell to evade apoptosis. | 6-MP is known to induce apoptosis through the mismatch repair system after its metabolites are incorporated into DNA. researchgate.net |

Investigation of Synergistic Effects with Immunomodulatory Agents

The field of immuno-oncology has transformed cancer treatment, and combining chemotherapy with immunomodulatory agents is a strategy of intense investigation. discovmed.com Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response. nih.gov 6-Mercaptopurine itself is classified as an immunomodulator, historically used to suppress the immune system in autoimmune diseases and after organ transplantation. mmu.ac.uknih.gov

This dual role as both a cytotoxic agent and an immunomodulator is of significant interest. In the context of the tumor microenvironment, the effects of 6-MP could be complex, potentially enhancing anti-tumor immunity under certain conditions. mmu.ac.uk Platinum-based drugs can also modulate the immune system. Therefore, a this compound complex could have intrinsic immunomodulatory properties. Combining such a complex with immune checkpoint inhibitors, which block signals that suppress T-cell activity, could lead to powerful synergistic effects. mit.edu This combination could simultaneously attack the tumor directly through cytotoxicity and invigorate the body's own immune system to eliminate cancer cells. discovmed.com

Preclinical Models for Evaluating Combination Efficacy (e.g., Xenograft Models)

To evaluate the efficacy and synergy of new anticancer agents and their combinations, robust preclinical models are essential. bohrium.com Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient mice, are widely used in oncology research. meliordiscovery.com

Cell Line-Derived Xenograft (CDX) Models: These models involve injecting established human cancer cell lines subcutaneously into mice. They are useful for initial efficacy screening of a compound or combination. For example, a CDX model could be used to compare the tumor growth inhibition caused by a this compound complex alone versus its combination with an immunomodulatory agent. meliordiscovery.com

Patient-Derived Xenograft (PDX) Models: In PDX models, tumor fragments from a patient's surgery are directly implanted into mice. nih.gov These models are considered more clinically relevant as they better retain the genetic diversity and heterogeneity of the original human tumor. meliordiscovery.com PDX models have been used to evaluate the efficacy of 6-mercaptopurine in combination with other drugs, demonstrating their utility in predicting therapeutic response. nih.govhaematologica.orgsemanticscholar.org Evaluating a this compound complex in a panel of PDX models derived from different tumor types could provide crucial data on its spectrum of activity and potential for clinical success. For example, studies have used PDX models to show that combining cisplatin with other agents can produce significant anti-tumor effects. researchgate.net

These in vivo models allow researchers to assess not just tumor volume reduction, but also to collect tissue to study the pharmacodynamic effects of the drug combination, such as the extent of DNA damage, induction of apoptosis, and modulation of the tumor microenvironment. nih.govresearchgate.net

Q & A

Basic Research Question: What are the proposed mechanisms of action for 6-mercaptopurine platinum complexes in anticancer activity?

Answer:

this compound complexes combine two distinct mechanisms:

- Platinum-mediated DNA crosslinking : Platinum(II/IV) centers form covalent adducts with DNA, disrupting replication and transcription .

- 6-Mercaptopurine (6MP) antimetabolite activity : 6MP inhibits purine metabolism, depleting nucleotide pools and blocking nucleic acid synthesis .

Methodological Insight : To validate these mechanisms, researchers should employ techniques like UV-vis spectroscopy (to track DNA binding), HPLC (to quantify nucleotide depletion), and cytotoxicity assays (e.g., IC50 comparisons between free ligands and complexes) .

Advanced Research Question: How can computational methods guide the design of this compound complexes with improved efficacy?

Answer:

- Density Functional Theory (DFT) : Predict stability, redox properties, and ligand substitution kinetics of platinum complexes. For example, relativistic effects in platinum require scalar relativistic corrections in DFT models .

- Molecular Dynamics (MD) : Simulate interactions between complexes and DNA/protein targets to optimize binding affinity .

Methodological Insight : Validate computational predictions with experimental techniques like X-ray crystallography (to confirm structural motifs) and cyclic voltammetry (to assess redox behavior) .

Advanced Research Question: How can researchers address contradictions between preclinical and clinical efficacy data for this compound agents?

Answer:

- Preclinical Limitations : Murine models (e.g., Sarcoma 180) may lack human tumor microenvironment complexity .

- Clinical Variables : Patient-specific factors (e.g., BRCA mutation status, drug metabolism enzymes) influence outcomes. For example, BRCA-defective tumors show heightened sensitivity to platinum and 6MP due to impaired DNA repair .

Methodological Insight : Use patient-derived xenografts (PDX) or organoids to bridge preclinical and clinical gaps. Stratify clinical trial cohorts by biomarkers (e.g., BRCA1/2 mutations) to reduce variability .

Advanced Research Question: What experimental design considerations are critical for optimizing combination therapies involving this compound?

Answer:

- Synergy Testing : Use Chou-Talalay assays to determine combination indices (CI) for 6MP platinum with other agents (e.g., methotrexate or PARP inhibitors) .

- Dose Optimization : Adjust ratios to balance efficacy and toxicity. For example, phase II trials of 6MP + methotrexate used fixed-dose protocols with toxicity monitoring (e.g., myelosuppression) .

Methodological Insight : Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict drug interactions and optimize dosing schedules .

Basic Research Question: How do researchers ensure reproducibility in synthesizing and characterizing this compound complexes?

Answer:

- Synthesis Protocols : Document reaction conditions (e.g., solvent, temperature, stoichiometry) and purification steps (e.g., recrystallization, column chromatography) .

- Characterization Standards : Use NMR (for ligand coordination), ICP-MS (for platinum quantification), and elemental analysis (for purity validation) .

Methodological Insight : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details, including supplementary data for non-routine procedures .

Advanced Research Question: What strategies can overcome resistance to this compound in BRCA-proficient tumors?

Answer:

- Epigenetic Modulation : Combine with histone deacetylase (HDAC) inhibitors to sensitize resistant cells by altering chromatin accessibility .

- Redox Manipulation : Leverage platinum(IV) prodrugs activated by intracellular reductants (e.g., glutathione) to enhance tumor-specific cytotoxicity .

Methodological Insight : Use CRISPR-Cas9 screens to identify resistance genes and validate targets via siRNA knockdown or small-molecule inhibitors .

Advanced Research Question: How can researchers validate the selectivity of this compound complexes for cancer cells versus healthy tissues?

Answer:

- Comparative Cytotoxicity Assays : Test complexes on cancer cell lines (e.g., BRCA-mutated ovarian cancer) and non-malignant cells (e.g., fibroblasts) .

- Tissue-Specific Uptake Studies : Use radiolabeled platinum (e.g., ¹⁹⁵Pt) to track biodistribution via gamma spectroscopy .

Methodological Insight : Apply 3D co-culture models to mimic tumor-stroma interactions and assess off-target effects .

Basic Research Question: What are the best practices for analyzing conflicting data on the stability of this compound complexes in biological media?

Answer:

- Stability Testing : Incubate complexes in simulated physiological fluids (e.g., PBS, serum) and monitor degradation via HPLC or UV-vis spectroscopy .

- Competitive Ligand Studies : Add competing biomolecules (e.g., albumin, glutathione) to assess ligand displacement .

Methodological Insight : Report stability data with explicit conditions (pH, temperature, incubation time) to enable cross-study comparisons .

Advanced Research Question: How can transcriptomic/proteomic profiling elucidate synergistic pathways in this compound combination therapies?

Answer:

- Omics Integration : Perform RNA-seq and mass spectrometry to identify pathways altered by 6MP platinum (e.g., purine metabolism, DNA damage response) .

- Network Analysis : Use tools like STRING or Cytoscape to map protein-protein interactions and prioritize targets for combinatorial inhibition .

Methodological Insight : Validate findings with functional assays (e.g., CRISPR knockout of hub genes) to confirm mechanistic relevance .

Advanced Research Question: What methodological frameworks are essential for ethical and statistically robust phase II/III trials of this compound agents?

Answer:

- Trial Design : Use adaptive designs (e.g., Bayesian models) to dynamically adjust dosing based on interim efficacy/toxicity data .

- Statistical Rigor : Predefine endpoints (e.g., progression-free survival) and power calculations to avoid Type I/II errors .

Methodological Insight : Adhere to CONSORT guidelines for transparent reporting of clinical trial outcomes, including adverse event stratification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.